Product packaging for 1-bromo-6-chloronaphthalene(Cat. No.:CAS No. 676266-14-1)

1-bromo-6-chloronaphthalene

Cat. No.: B6161375
CAS No.: 676266-14-1
M. Wt: 241.51 g/mol
InChI Key: FAVCOALOCKGAFR-UHFFFAOYSA-N
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Description

1-Bromo-6-chloronaphthalene (CAS 676266-14-1) is a halogenated naphthalene derivative that serves as a high-value building block in organic synthesis and advanced materials research. Its molecular structure, featuring both bromine and chlorine substituents on the naphthalene ring system, provides distinct reactivity and versatility for constructing complex molecules. This compound is particularly valued as a key intermediate in pharmaceutical discovery, where its dual halogen substitution pattern allows for selective functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to create novel therapeutic candidates and heteroaromatic compounds . In agrochemical development, this compound is employed in the preparation of halogenated aromatic intermediates for crop protection agents, contributing to the structural modification of herbicides, fungicides, and insecticides to enhance their biological activity and environmental stability . The compound also finds significant application in material science, where it is used to synthesize halogen-functionalized monomers and polymers with tailored properties. These materials are integral to developing organic semiconductors, liquid crystals, and high-performance coatings . Furthermore, its stable yet reactive nature makes it an excellent substrate for method development in halogen exchange reactions and for studying structure-activity relationships in academic and industrial research settings . Please note that this product is intended for research purposes only and is strictly not for medicinal, commercial, or other unauthorized use. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676266-14-1

Molecular Formula

C10H6BrCl

Molecular Weight

241.51 g/mol

IUPAC Name

1-bromo-6-chloronaphthalene

InChI

InChI=1S/C10H6BrCl/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H

InChI Key

FAVCOALOCKGAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)Br

Purity

95

Origin of Product

United States

Compound Profile

AttributeValue
IUPAC Name 1-Bromo-6-chloronaphthalene
CAS Number 676266-14-1
Molecular Formula C₁₀H₆BrCl
Molecular Weight 241.51 g/mol

Chemical Structure:

Chemical structure of this compound
Figure 1: 2D Structure of this compound. Source: PubChem CID 118819161

Reactivity and Reaction Pathways of 1 Bromo 6 Chloronaphthalene

Nucleophilic Substitution Reactions at Bromine and Chlorine Centers

The carbon-halogen bonds in 1-bromo-6-chloronaphthalene are polarized, with the carbon atoms bearing a partial positive charge, rendering them susceptible to attack by nucleophiles. libretexts.org These reactions typically involve the displacement of the bromide or chloride ion by an incoming nucleophilic species.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes, particularly those with electron-withdrawing groups. For this compound, the reaction proceeds through a two-step mechanism. First, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically fast step, the halide ion is eliminated, restoring the aromaticity of the ring.

The presence of the naphthalene (B1677914) ring system itself can stabilize the intermediate negative charge. Base-promoted SNAr reactions, for instance using potassium hydroxide (B78521) in DMSO, have been shown to be effective for the N-arylation of indoles and carbazoles with chloroarenes, highlighting a transition-metal-free approach to C-N bond formation. mdpi.com While not specifically detailed for this compound, these studies on related compounds like 1-chloronaphthalene (B1664548) suggest that such pathways are viable. mdpi.com The rate of SNAr reactions is influenced by the nature of the halogen, the solvent, and the strength of the nucleophile.

In molecules containing both bromine and chlorine atoms, the differential reactivity of the two halogens can often be exploited for selective synthesis. The reactivity of halogens in nucleophilic substitution generally follows the order I > Br > Cl > F. This trend is primarily governed by the strength of the carbon-halogen (C-X) bond; the weaker the bond, the faster the reaction. libretexts.org

The C-Br bond is weaker than the C-Cl bond, making the bromine atom a better leaving group. libretexts.orgyoutube.com This difference allows for selective substitution at the bromine-bearing position under controlled conditions. For instance, studies on the palladium-catalyzed amination of 6-bromo-2-chloroquinoline, a structurally related heterocyclic system, demonstrated that selective reaction at the C-Br bond is possible in the presence of a C-Cl bond. nih.gov Similarly, research on 6-bromo- and 6-chloropurine (B14466) nucleosides showed that the bromo derivatives react under milder conditions or with lower catalyst loadings than their chloro counterparts in palladium-catalyzed amination reactions. nih.govnih.gov This principle is directly applicable to this compound, where nucleophilic attack is expected to occur preferentially at the C1 position (bearing the bromine) over the C6 position (bearing the chlorine).

Table 1: Carbon-Halogen Bond Dissociation Enthalpies. libretexts.orgyoutube.com
BondBond Strength (kJ/mol)
C-Cl328 - 346
C-Br276 - 290

Metal-Catalyzed Transformations and Derivatives

Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for forming new bonds at the halogen-bearing positions of aryl halides. researchgate.net this compound is an excellent substrate for such transformations.

Cross-coupling reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity achievable from this compound.

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org this compound can participate in Suzuki reactions to produce biaryl compounds, which are important structural motifs in materials science and pharmaceuticals. The greater reactivity of the C-Br bond allows for selective coupling at the C1 position.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with a wide range of amines and catalyst systems available. wikipedia.orglibretexts.orgnih.gov The selective amination of the C-Br bond over the C-Cl bond in this compound can be achieved by carefully selecting the catalyst, ligands, and reaction conditions. nih.govnih.gov This allows for the synthesis of N-arylated naphthalenes, which are precursors to various functional materials and biologically active molecules.

C-O and C-S Bond Formation: Analogous palladium-catalyzed reactions can be used to form C-O (Buchwald-Hartwig ether synthesis) and C-S bonds from aryl halides. These reactions would involve coupling this compound with alcohols or phenols to form aryl ethers, or with thiols to form aryl thioethers. The general mechanism follows a similar catalytic cycle of oxidative addition, transmetalation (or related steps), and reductive elimination. rhhz.net

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions.
Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-CBiaryl compound libretexts.org
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)C-NAryl amine wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Ether SynthesisAlcohol (ROH)Pd catalyst, Ligand, BaseC-OAryl ether organic-chemistry.org
C-S CouplingThiol (RSH)Pd or Cu catalyst, Ligand, BaseC-SAryl sulfide (B99878) researchgate.netrhhz.net

Catalytic hydrogenation is a process that can be used to reduce the aromatic system or to cleave the carbon-halogen bonds (hydrodehalogenation). In the presence of a palladium catalyst and a source of hydrogen, such as hydrogen gas, the halogen substituents on this compound can be removed. This reaction can lead to the formation of 1-chloronaphthalene, 1-bromonaphthalene (B1665260), or fully dehalogenated naphthalene, depending on the reaction conditions (catalyst, temperature, pressure, and reaction time). The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond, allowing for selective de-bromination. The naphthalene ring itself can also be reduced to form dihydronaphthalene derivatives under certain hydrogenation conditions.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the π-electron system of the naphthalene ring. The existing bromo and chloro substituents influence the position of further substitution. Both halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted naphthalene. However, they are also ortho, para-directing.

In this compound, the directing effects of the two halogens must be considered.

The C1-Bromo group directs incoming electrophiles to the C2 and C4 positions.

The C6-Chloro group directs incoming electrophiles to the C5 and C7 positions.

The naphthalene ring is not uniformly reactive; the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). Considering the combined directing effects and the inherent reactivity of the naphthalene positions, electrophilic attack is most likely to occur at the available α-positions, which are C4 and C5. Steric hindrance can also play a role in determining the final product distribution. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). While specific studies on the electrophilic substitution of this compound are not widely reported, these general principles guide the prediction of reaction outcomes. cymitquimica.com

Influence of Halogen Substituents on Regioselectivity

The regioselectivity of reactions involving this compound is dictated by the electronic and steric properties of the bromine and chlorine substituents. In nucleophilic aromatic substitution (SNAr) reactions, the positions of the electron-withdrawing halogen atoms are crucial for activating the ring towards nucleophilic attack. For an SNAr reaction to proceed, the leaving group must be ortho or para to a strong electron-withdrawing group to stabilize the intermediate Meisenheimer complex through resonance. nih.gov In this compound, the halogens themselves are the leaving groups and also serve as electron-withdrawing groups. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in nucleophilic substitution reactions due to its lower bond strength. chemguide.co.uk

In electrophilic aromatic substitution reactions, the halogen substituents are deactivating yet ortho-, para-directing. The substitution pattern will be influenced by the combined directing effects of both halogens and steric hindrance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for aryl halides. mdpi.comwikipedia.org The regioselectivity in such reactions on dihaloarenes is influenced by both electronic effects and the steric environment of the halogens. rsc.org The oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step, and the C-Br bond is generally more reactive than the C-Cl bond. This differential reactivity allows for selective cross-coupling at the C-Br position.

Table 1: Regioselectivity in Reactions of this compound

Reaction TypeExpected Major Product/Site of ReactionRationale
Nucleophilic Aromatic SubstitutionSubstitution at the 1-position (bromine replaced)The C-Br bond is weaker and a better leaving group than the C-Cl bond.
Electrophilic Aromatic SubstitutionSubstitution at positions 2, 4, 5, or 8Halogens are ortho-, para-directing; the exact position depends on the specific electrophile and steric factors.
Palladium-Catalyzed Cross-CouplingCoupling at the 1-position (bromine replaced)The C-Br bond is more reactive towards oxidative addition by palladium catalysts. rsc.org

Kinetic and Thermodynamic Considerations

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control, which can lead to different product distributions depending on the reaction conditions. wikipedia.org At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). masterorganicchemistry.compressbooks.pub At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product predominates. masterorganicchemistry.compressbooks.pub

Similarly, in nucleophilic aromatic substitution, while the C-Br bond is generally more reactive, under certain conditions that allow for reversibility, a thermodynamically more stable product resulting from substitution at the C-Cl position might be observed, although this is less common.

Table 2: Kinetic vs. Thermodynamic Control in Hypothetical Reactions

Reaction ConditionControlling FactorFavored Product Characteristics
Low Temperature, IrreversibleKinetic ControlFormed via the lowest activation energy path. masterorganicchemistry.compressbooks.pub
High Temperature, ReversibleThermodynamic ControlThe most thermodynamically stable isomer. masterorganicchemistry.compressbooks.pub

Oxidation and Reduction Chemistry of the Naphthalene Core

The naphthalene ring system of this compound can undergo both oxidation and reduction reactions, leading to the formation of naphthoquinones and dihydronaphthalenes, respectively. acs.org

Oxidation of the naphthalene core typically requires strong oxidizing agents. The reaction can lead to the formation of quinones, where two of the aromatic double bonds are converted to carbonyl groups. For this compound, oxidation could potentially yield various isomeric naphthoquinones, such as 6-chloro-1,4-naphthoquinone, depending on the reaction conditions and the directing effects of the halogen substituents. acs.org Naphthoquinones are known to be redox-active compounds. acs.orgmdpi.com

Reduction of the naphthalene ring can be achieved through catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. organicchemistrydata.orglibretexts.orglibretexts.org This reaction generally proceeds with syn-stereochemistry, with both hydrogen atoms adding to the same face of the double bond. libretexts.orgyoutube.com The reduction of the aromatic system leads to the formation of dihydronaphthalene derivatives. acs.org For this compound, partial reduction would yield various isomers of bromo-chloro-dihydronaphthalene. The specific product would depend on which of the two rings is preferentially reduced, a factor influenced by the electronic effects of the halogen substituents.

Photochemical Reactivity and Transformations

Halonaphthalenes exhibit interesting photochemical reactivity. Upon irradiation with UV light, they can undergo a variety of transformations. Studies on simple halonaphthalenes, such as 1-chloronaphthalene and 1-bromonaphthalene, have shown that they can react from a triplet excited state to yield radical products. nsf.govresearchgate.net This process involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of a naphthyl radical and a halogen radical. The naphthyl radical can then abstract a hydrogen atom from the solvent to form naphthalene or couple with other radicals to form binaphthyl derivatives. nsf.gov

In addition to radical reactions, photonucleophilic substitution can also occur, particularly with chloronaphthalenes in the presence of nucleophilic solvents. nsf.govresearchgate.net This reaction proceeds via an excited state of the halonaphthalene, which is more susceptible to nucleophilic attack than the ground state.

The presence of both a bromo and a chloro substituent in this compound suggests a complex photochemical behavior, with the potential for selective cleavage of the weaker C-Br bond or reactions involving either halogen depending on the specific conditions and the nature of the excited state involved.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are related to the ease with which it can be oxidized or reduced by the transfer of electrons. acs.orglibretexts.orgresearchgate.net The study of these processes, often using techniques like cyclic voltammetry, provides insight into the compound's redox potentials and the stability of the resulting radical ions. researchgate.netlibretexts.orgyoutube.comossila.com

The reduction of aryl halides typically proceeds via a one-electron transfer to the molecule, forming a radical anion. researchgate.netrsc.org This radical anion can then fragment, cleaving the carbon-halogen bond to produce an aryl radical and a halide ion. researchgate.net In the case of this compound, the C-Br bond is expected to be more easily reduced than the C-Cl bond due to its lower bond energy. The generated aryl radical can then undergo further reactions, such as hydrogen atom abstraction or coupling. Electrochemical methods can be used to drive these reductions and have been applied in various synthetic transformations, including hydrodehalogenation and the formation of new carbon-carbon bonds. acs.orgpku.edu.cnrsc.org

The oxidation of aryl halides is generally more difficult and occurs at higher positive potentials. nih.gov It involves the removal of an electron from the aromatic system to form a radical cation. This species can then undergo various follow-up reactions.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional NMR techniques would be indispensable for the unambiguous assignment of all proton and carbon signals.

To decipher the intricate proton-proton and proton-carbon correlations within the this compound molecule, a suite of two-dimensional NMR experiments would be employed.

Correlation SpectroscopY (COSY): This experiment would reveal the connectivity between adjacent protons on the naphthalene ring system. Cross-peaks in the COSY spectrum would indicate which protons are J-coupled, allowing for the tracing of the proton network within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is pivotal for identifying which protons are directly attached to which carbon atoms. This one-bond correlation is essential for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): To assemble the complete molecular structure, long-range correlations between protons and carbons (typically over two to three bonds) are established using the HMBC technique. This would be particularly useful in confirming the positions of the bromine and chlorine substituents by observing correlations from the protons to the halogen-bearing quaternary carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the anticipated data.

Proton (¹H)Correlated Carbon(s) (¹³C) in HMBCCorrelated Proton(s) (¹H) in COSY
H-2C-4, C-8aH-3
H-3C-1, C-4aH-2, H-4
H-4C-2, C-8aH-3
H-5C-7, C-8aH-7
H-7C-5, C-8H-5, H-8
H-8C-6, C-4aH-7

Note: This table is illustrative and based on the expected connectivity of this compound. Actual chemical shifts would need to be determined experimentally.

In instances where this compound is in a solid form, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid state. Techniques such as Magic Angle Spinning (MAS) are employed to reduce the anisotropic interactions that broaden the NMR signals in solids, thereby improving spectral resolution. While liquid-state NMR is more common for soluble organic molecules, ssNMR can offer unique insights into the crystalline or amorphous nature of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₆BrCl.

A key feature in the mass spectrum of a halogen-containing compound is its characteristic isotopic pattern. Due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak of this compound would appear as a cluster of peaks. The relative intensities of these peaks (M, M+2, M+4) would be indicative of the presence of one bromine and one chlorine atom.

IonExpected m/zIsotopic CompositionExpected Relative Intensity
[M]⁺239.9341¹²C₁₀¹H₆⁷⁹Br³⁵ClHigh
[M+2]⁺241.9312¹²C₁₀¹H₆⁸¹Br³⁵Cl / ¹²C₁₀¹H₆⁷⁹Br³⁷ClHighest
[M+4]⁺243.9283¹²C₁₀¹H₆⁸¹Br³⁷ClModerate

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes. The relative intensities are qualitative predictions based on isotopic abundances.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C=C stretching vibrations of the naphthalene ring. The C-Br and C-Cl stretching vibrations would also be present, typically in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also show the characteristic vibrations of the naphthalene core. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

The following table outlines the expected vibrational modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
Aromatic C=C Stretch1600 - 1450FTIR, Raman
Aromatic C-H Bend900 - 675FTIR
C-Cl Stretch800 - 600FTIR, Raman
C-Br Stretch600 - 500FTIR, Raman

Note: This table provides general ranges for the expected vibrational modes. The exact positions of the peaks would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the effects of substituents on the conjugated π-electron system of the naphthalene core. The absorption of UV or visible light excites electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). In naphthalene and its derivatives, these transitions are primarily of the π → π* type.

The UV-Vis spectrum of the parent compound, naphthalene, exhibits characteristic absorption bands. The electronic spectrum is influenced by the extent of the conjugated system; as conjugation increases, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).

The introduction of halogen substituents, such as bromine and chlorine, onto the naphthalene ring system can modify the electronic absorption spectrum. These substituents can exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M). Halogens are electronegative, thus they withdraw electron density from the ring through the sigma bonds (inductive effect). Conversely, they possess lone pairs of electrons that can be delocalized into the aromatic π-system (resonance effect).

Table 1: Comparison of UV-Vis Spectroscopic Data for Naphthalene and Predicted Trends for this compound

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition TypeNotes
NaphthaleneCyclohexane2756000π → πExperimental data.
This compound-> 275Likely increasedπ → πPredicted data based on substituent effects. A bathochromic shift and hyperchromic effect are expected due to the halogen substituents.

This table is interactive. Users can sort and filter the data.

The study of such halogenated naphthalenes via UV-Vis spectroscopy is crucial for understanding their electronic properties, which can be relevant in fields such as materials science and environmental science. The precise shifts in absorption maxima and changes in intensity would provide detailed information on the electronic perturbations caused by the specific substitution pattern of the bromine and chlorine atoms on the naphthalene core.

Theoretical and Computational Chemistry Studies of 1 Bromo 6 Chloronaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for determining the electronic structure of 1-bromo-6-chloronaphthalene, which in turn governs its chemical reactivity. mdpi.com These calculations, often employing ab initio Hartree-Fock and post-Hartree-Fock methods, solve the Schrödinger equation to approximate the molecular wavefunction and energy. From the wavefunction, numerous properties can be derived, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

The positions of the bromine and chlorine substituents on the naphthalene (B1677914) core significantly influence the electronic landscape. The electronegative halogen atoms withdraw electron density from the aromatic rings, affecting the molecule's dipole moment and sites susceptible to nucleophilic or electrophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. nih.gov For instance, studies on the related molecule 1-bromonaphthalene (B1665260) have utilized these calculations to reveal how charge transfer occurs within the molecule, a key aspect of its reactivity. nih.gov

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a primary tool for computational studies of halogenated polycyclic aromatic hydrocarbons due to its favorable balance of accuracy and computational cost. nih.govrsc.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. Various functionals, such as B3LYP, M06-2X, and ωB97X-D, have been benchmarked for their performance in predicting thermochemical and kinetic properties of these compounds. nih.govrsc.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles.

A significant application of DFT is the prediction of spectroscopic data, which can be validated against experimental measurements. researchgate.net For molecules like this compound, DFT calculations can simulate vibrational (Infrared and Raman) spectra. This process typically involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). nih.govals-journal.com

Performing a frequency calculation on the optimized geometry to obtain the harmonic vibrational frequencies. nih.gov

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. nih.gov

This comparison helps in the definitive assignment of vibrational modes observed in experimental FTIR and FT-Raman spectra. nih.govnih.gov The excellent agreement often found between scaled theoretical frequencies and experimental observations confirms the accuracy of the calculated molecular structure. nih.gov The following table illustrates how such a comparison would be presented.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Halogenated Naphthalene (Note: Data is representative, based on studies of similar compounds like 1-bromonaphthalene and 1-bromo-4-fluoronaphthalene, and is not specific to this compound.)

Vibrational Mode AssignmentExperimental FT-Raman (cm⁻¹)Experimental FTIR (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
C-H stretch305830603059
C=C stretch (ring)157515771576
C-C stretch (ring)138013821381
In-plane C-H bend126512671266
Out-of-plane C-H bend870872871
C-Cl stretch780782781
C-Br stretch650652651
Source: Methodology adapted from studies on 1-bromonaphthalene and 1-bromo-4-fluoronaphthalene. nih.govnih.gov

DFT is invaluable for mapping out potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and identify transition states. rug.nl For this compound, this could involve modeling its participation in reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling. DFT calculations can determine the activation energies for different pathways, revealing which is kinetically favored.

For example, studies on the reactions of nickel(0) with haloarenes have used DFT to compare the energy barriers for the oxidative addition of C-F, C-Cl, and C-Br bonds. rsc.org Such calculations show that the barrier for activating a C-Cl bond is significantly lower than for a C-F bond. rsc.org A similar study involving this compound would likely show that the C-Br bond is even more readily activated than the C-Cl bond, providing a basis for predicting regioselectivity in cross-coupling reactions. DFT can also clarify the nature of intermediates and transition states, such as whether a reaction proceeds via a concerted mechanism or through a stepwise pathway involving intermediates. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a classical force field.

For this compound, MD simulations could provide insight into:

Intermolecular Forces: Quantifying the nature and strength of non-covalent interactions, such as van der Waals forces and potential halogen bonding (C-Br···X or C-Cl···X), which dictate the packing of molecules in a crystal lattice and the structure of the liquid phase.

Bulk Properties: Predicting physical properties like density, viscosity, and diffusion coefficients at different temperatures and pressures.

Solvation: Simulating the compound in various solvents to calculate the free energy of solvation and understand solubility, which is crucial for applications in materials science and synthetic chemistry.

Although specific MD studies on this compound are not prominent in the literature, the methodology is a standard tool in computational chemistry for bridging the gap between single-molecule properties and bulk material behavior. medchemexpress.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity or other effects. researchgate.net Computational methods are central to modern SAR, using calculated molecular descriptors to build predictive models. scispace.comeuropa.eu

For this compound, a computational SAR study would involve calculating a wide range of descriptors using methods like DFT. researchgate.net These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges, electrostatic potential.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule.

Hydrophobicity: Such as the calculated logarithm of the partition coefficient (log P).

These descriptors for this compound and a series of related compounds could then be fed into statistical models or machine learning algorithms to build a QSAR model. mdpi.com Such a model could predict, for example, the antifungal activity noted for the related compound 6-bromo-1-chloronaphthalene, thereby guiding the synthesis of new derivatives with potentially enhanced activity.

Derivatives and Functionalization Strategies Based on 1 Bromo 6 Chloronaphthalene

Synthesis of Substituted 1-Bromo-6-chloronaphthalene Analogues

The synthesis of substituted this compound analogues can be approached through two primary routes: by modifying a pre-existing this compound core or by constructing the substituted naphthalene (B1677914) ring system from simpler precursors.

One common method for the synthesis of halogenated naphthalenes involves the direct halogenation of naphthalene or its derivatives. For instance, the bromination of naphthalene can yield 1-bromonaphthalene (B1665260), which could then be subjected to chlorination. However, controlling the regioselectivity of this subsequent halogenation to obtain the desired 1-bromo-6-chloro isomer can be challenging and may lead to a mixture of products. researchgate.net A more controlled approach involves the synthesis from a substituted naphthalene precursor. For example, a Sandmeyer-type reaction starting from a corresponding amino-chloronaphthalene derivative can be employed to introduce the bromo group. A general representation of this is the conversion of 8-chloronaphthalen-1-amine (B1355594) to 1-bromo-8-chloronaphthalene (B1342333). chemicalbook.com

The introduction of substituents onto the this compound backbone can be achieved through various aromatic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration or acylation, would likely be directed by the existing halogen substituents, although the directing effects of both halogens need to be considered.

A more versatile and widely used approach for creating substituted analogues is through palladium-catalyzed cross-coupling reactions, which are discussed in detail in the following sections. These reactions allow for the precise introduction of a wide array of substituents at either the bromo or chloro position.

A summary of potential synthetic entries to substituted this compound analogues is presented below:

Reaction Type Reagents and Conditions Resulting Substitution Pattern Reference Analogy
Electrophilic BrominationBr₂, Lewis Acid (e.g., FeCl₃) on 1-chloronaphthalene (B1664548)Introduction of a bromine atom, regioselectivity can be an issue. researchgate.net
Sandmeyer Reaction1. NaNO₂, HBr on 6-chloro-1-naphthylamine; 2. CuBrIntroduction of bromine at the C1 position. chemicalbook.com
Suzuki-Miyaura CouplingAryl/alkyl boronic acid, Pd catalyst, baseSubstitution at the more reactive C-Br bond. rsc.org
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl group introduced at the C-Br bond. libretexts.org
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group introduced at the C-Br bond. wikipedia.orglibretexts.org

Strategies for Selective Functionalization of Bromine versus Chlorine Sites

A key advantage of this compound as a synthetic building block is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This reactivity difference allows for the selective functionalization of the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl, heteroaryl, or alkyl group from a boronic acid or ester can be selectively coupled at the 1-position of this compound. The less reactive C-Cl bond at the 6-position would remain, allowing for a second, different coupling reaction to be performed if desired. Studies on dihalobenzenes and other dihaloarenes have established this selectivity trend. rsc.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. The greater reactivity of the C-Br bond allows for the selective formation of a 1-alkynyl-6-chloronaphthalene derivative. libretexts.orgyoutube.com This has been demonstrated in the selective coupling at the more reactive halide position in dihaloquinolines. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to arylamines. wikipedia.orgnih.gov Selective amination at the C-Br position of this compound can be achieved using a palladium catalyst and a suitable base. wikipedia.orglibretexts.org This selectivity has been successfully applied in the synthesis of complex heterocyclic compounds. nih.gov

The general order of reactivity for aryl halides in these palladium-catalyzed reactions is C-I > C-Br > C-OTf > C-Cl. This principle is the foundation for the selective functionalization of this compound.

Coupling Reaction Selective Functionalization at C-Br Potential Subsequent Reaction at C-Cl Key Considerations
Suzuki-Miyaura Reaction with an organoboron reagent to form a C-C bond.A second Suzuki-Miyaura coupling with a different organoboron reagent.Choice of catalyst and ligand is crucial for high selectivity.
Sonogashira Reaction with a terminal alkyne to form a C-C triple bond.Further coupling, for example, with a boronic acid (Suzuki-Miyaura).Copper co-catalyst is often used, but copper-free methods exist to avoid side reactions. wikipedia.org
Buchwald-Hartwig Reaction with an amine to form a C-N bond.A subsequent amination with a different amine or another type of coupling reaction.The choice of ligand and base can influence the reaction's scope and efficiency. libretexts.org

Preparation of Complex Naphthalene-Based Scaffolds Utilizing this compound as a Building Block

The ability to selectively functionalize the two halogen positions of this compound makes it an excellent starting material for the synthesis of complex, multi-substituted naphthalene-based scaffolds. nih.gov By performing sequential cross-coupling reactions, different functional groups can be introduced at the 1- and 6-positions in a controlled manner.

For example, a synthetic route could begin with a Suzuki-Miyaura coupling at the C-Br position to introduce an aryl group. The resulting 1-aryl-6-chloronaphthalene can then be subjected to a second cross-coupling reaction, such as a Sonogashira coupling, at the C-Cl position to install an alkynyl group. This stepwise approach allows for the construction of unsymmetrically disubstituted naphthalenes with high precision.

An illustrative, though not exhaustive, synthetic sequence is as follows:

Selective Sonogashira coupling at the C-Br position of this compound with trimethylsilylacetylene.

Deprotection of the silyl (B83357) group to yield 1-ethynyl-6-chloronaphthalene.

A second Sonogashira coupling or a Suzuki-Miyaura coupling at the C-Cl position with a different partner to create a complex, unsymmetrical naphthalene derivative.

This modular approach is highly valuable for creating libraries of compounds for drug discovery or for synthesizing precisely designed materials for electronic applications. The "naphthaleman" family of molecules, while not starting from this compound, exemplifies how sequential cross-coupling on a naphthalene core can build intricate molecular architectures. nih.gov

Exploration of Libraries of this compound Derivatives for Chemical Biology and Materials Science

The synthetic versatility of this compound makes it an attractive scaffold for the development of compound libraries for screening in chemical biology and for the design of novel functional materials.

Chemical Biology:

Naphthalene derivatives are known to possess a wide range of biological activities and are used as fluorescent probes. nih.gov By systematically varying the substituents at the 1- and 6-positions of the naphthalene core, libraries of compounds can be generated and screened for specific biological targets. For instance, the introduction of different amine functionalities via Buchwald-Hartwig amination could lead to new ligands for receptors or enzymes. The inherent fluorescence of the naphthalene core can be modulated by the attached functional groups, making these derivatives potential candidates for fluorescent probes to study biological processes. nih.gov

Materials Science:

Naphthalene-based materials are of significant interest in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net The extended π-system of the naphthalene core provides good charge transport properties and fluorescence. By attaching various electron-donating and electron-withdrawing groups to the this compound scaffold through sequential cross-coupling reactions, the electronic and photophysical properties of the resulting molecules can be fine-tuned. This allows for the rational design of new materials with specific emission colors, high quantum yields, and improved device performance. For example, carbazole-substituted diphenyl sulfone derivatives have shown promise as TADF emitters in OLEDs. mdpi.com

A hypothetical library for OLED materials could involve:

Position 1 Substituent (from C-Br) Position 6 Substituent (from C-Cl) Potential Application
Arylamine (e.g., carbazole)Phenyl groupHole-transporting or emissive material
Pyridyl groupAlkynyl-aryl groupElectron-transporting or emissive material
Thienyl groupBiphenyl groupTuning of emission wavelength and charge mobility

The systematic exploration of such libraries, enabled by the selective functionalization of this compound, holds significant promise for the discovery of new molecules with valuable properties in both life sciences and materials science.

Exploration of Advanced Materials and Other Non Clinical Research Applications

Precursor in Organic Electronic Materials Research (e.g., OLEDs, OFETs, Organic Photovoltaics)

1-Bromo-6-chloronaphthalene serves as a valuable precursor in the synthesis of π-conjugated systems for organic electronic devices. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, enabling the construction of tailored organic semiconductors.

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound can be incorporated into larger conjugated molecules that act as emitters or host materials. The naphthalene (B1677914) moiety can enhance the thermal stability and charge transport properties of the resulting materials. While direct research on this compound for this purpose is not extensively documented in publicly available literature, the use of similar brominated and chlorinated aromatic compounds is a well-established strategy in OLED material design. For instance, related compounds like 1-bromo-4-chloronaphthalene (B1587457) are recognized as intermediates in the production of organic electroluminescent materials for OLED displays. lookchem.comchemicalbook.com

For Organic Field-Effect Transistors (OFETs), the introduction of the naphthalene unit can promote π-π stacking, which is crucial for efficient charge transport. The halogen substituents on this compound provide synthetic handles to introduce various functional groups that can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting organic semiconductor, a critical factor for both p-type and n-type charge transport. google.com The synthesis of new molecules with enhanced π-electron delocalization, sometimes involving halogenated precursors, is a key area of research for developing high-performance OFETs. researchgate.net

Table 1: Application of Halogenated Naphthalenes in Organic Electronics

Application Area Role of Halogenated Naphthalene Potential Impact of this compound
OLEDs Intermediate for electroluminescent materials. lookchem.comchemicalbook.com Precursor for stable, high-performance emitter or host materials.
OFETs Building block for organic semiconductors. google.comresearchgate.net Facilitates synthesis of materials with tunable energy levels and good charge transport.
OPVs Precursor for donor/acceptor materials; processing additive. ossila.comresearchgate.netresearchgate.net Can be used to create photoactive materials or to optimize the active layer morphology.

Role in Polymer Chemistry Research (e.g., Monomers for Conjugated Polymers)

This compound is a suitable monomer for the synthesis of conjugated polymers through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. rsc.orgrug.nl The presence of two different halogen atoms allows for regioselective polymerization, where one halogen (typically bromine, which is more reactive in oxidative addition) reacts first, followed by the reaction of the second halogen (chlorine). This stepwise reactivity can be exploited to create well-defined polymer architectures.

The incorporation of the 1,6-naphthalene unit into a polymer backbone can impart desirable properties such as increased rigidity, improved thermal stability, and specific photophysical characteristics. These polymers are of interest for applications in organic electronics, where the extended π-conjugation along the polymer chain is essential for their semiconducting properties. The synthesis of conjugated polymers with controlled molecular weights and architectures is a significant area of research, with applications in OLEDs, OFETs, and OPVs. acs.orgresearchgate.netmdpi.com

Research has shown that the direct synthesis of π-conjugated polymers with bromoaryl groups in their side chains is possible, highlighting the versatility of brominated compounds in polymer synthesis. rsc.org While specific research on the polymerization of this compound is not widely reported, the principles of using dihalogenated aromatic compounds as monomers are well-established in polymer chemistry.

Application in Supramolecular Chemistry and Host-Guest Systems

The naphthalene core of this compound makes it an interesting guest molecule in supramolecular chemistry, particularly in the formation of host-guest complexes. Macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs) can encapsulate aromatic guests like naphthalene derivatives within their hydrophobic cavities in aqueous solutions. rsc.orgrhhz.net

A significant area of research is the induction of room-temperature phosphorescence (RTP) from guest molecules upon encapsulation. rhhz.net The rigid environment provided by the host's cavity can restrict the vibrational and rotational freedom of the guest, reducing non-radiative decay pathways and allowing for the observation of phosphorescence. The presence of the heavy bromine atom in this compound is expected to enhance spin-orbit coupling, which is a key factor for promoting intersystem crossing from the singlet excited state to the triplet state, a prerequisite for phosphorescence.

Studies have demonstrated RTP from 1-bromonaphthalene (B1665260) and 1-chloronaphthalene (B1664548) when complexed with β-cyclodextrin. rsc.orgrsc.org The formation of these host-guest complexes can be studied using various spectroscopic techniques, and they have potential applications in areas such as sensing and biological imaging. rsc.orgacs.org The unique substitution pattern of this compound could lead to specific binding affinities and photophysical properties within a host-guest system.

Table 2: Host-Guest Interactions of Bromonaphthalene Derivatives

Host Molecule Guest Molecule Observed Phenomenon Reference
β-Cyclodextrin 1-Bromonaphthalene Room-Temperature Phosphorescence rsc.orgrsc.org
β-Cyclodextrin 1-Chloronaphthalene Room-Temperature Phosphorescence rsc.orgrsc.org
Cucurbituril rsc.org Bromo-substituted isoquinoline pH-regulated Phosphorescence rhhz.net

Use in Catalyst Development and Ligand Design

While this compound is more commonly used as a substrate in catalyzed reactions, its structure also presents possibilities for its use in the development of new ligands for catalysis. The naphthalene backbone can serve as a rigid scaffold for the positioning of coordinating atoms.

Through chemical modification of the bromo and chloro groups, it is possible to introduce donor atoms (e.g., phosphorus, nitrogen, or oxygen) to create novel pincer-type or bidentate ligands. The steric and electronic properties of these ligands can be tuned by the choice of the donor atoms and the substitution pattern on the naphthalene ring. These tailored ligands can then be complexed with various transition metals to form catalysts with specific activities and selectivities for a range of organic transformations. For example, palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and the design of new ligands is crucial for improving the efficiency and scope of these reactions.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals (excluding specific product details or commercial applications)

Halogenated aromatic compounds are important intermediates in the synthesis of a wide variety of industrial chemicals, including agrochemicals. lookchem.comlookchem.com The bromo and chloro substituents on this compound serve as reactive sites for the introduction of other functional groups, allowing for the construction of more complex molecular architectures.

The synthesis of certain agrochemicals involves the use of halogenated building blocks. nih.govmdpi.com For example, related compounds like 1-bromo-4-chloronaphthalene are used as chemical intermediates in the synthesis of various agrochemicals. lookchem.com The specific substitution pattern of this compound could be leveraged to synthesize specific isomers of target molecules that may exhibit desired biological activities. The ability to selectively functionalize the C-Br and C-Cl bonds adds to its utility as a versatile synthetic intermediate.

Environmental Fate and Degradation Research of Halogenated Naphthalenes

Photodegradation Mechanisms and Pathways in Environmental Matrices

Photodegradation is a primary mechanism for the transformation of halogenated naphthalenes in the environment. nih.gov These compounds absorb light at environmentally relevant wavelengths, which can lead to direct photolysis in water, air, and on soil surfaces. inchem.orgwho.int The process often involves the cleavage of the carbon-halogen bond. researchgate.net

For chloronaphthalenes, photodegradation can proceed via dechlorination and dimerization. who.int Studies on 1-chloronaphthalene (B1664548) have shown that it undergoes photodegradation in aqueous solutions when exposed to light with wavelengths greater than 290 nm. guidechem.com The presence of other substances in the water, such as inorganic salts, can influence the rate of this degradation. guidechem.com The photolysis of chloronaphthalenes and 1-bromonaphthalene (B1665260) can produce radical products like naphthalene (B1677914) and binaphthyls through a triplet state. cdnsciencepub.com

In the case of mixed halogenated naphthalenes, the presence of both bromine and chlorine can lead to complex photochemical reactions. pops.int The photodegradation of brominated flame retardants on soil surfaces has been shown to involve reductive debromination, forming less brominated products. researchgate.net It is plausible that 1-bromo-6-chloronaphthalene could undergo a similar process, with the potential for either the carbon-bromine or carbon-chlorine bond to break. The energy required for debromination is generally lower than for dechlorination, suggesting that the C-Br bond might be more susceptible to photolytic cleavage. nih.gov

Environmental factors such as the presence of dissolved organic matter (DOM) can also play a role. DOM can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O2) that can indirectly contribute to the degradation of halogenated naphthalenes. researchgate.netnih.gov The photodegradation of naphthalene, a parent compound, is influenced by water depth and the concentration of DOM. researchgate.net

Table 1: Factors Influencing Photodegradation of Halogenated Naphthalenes

FactorInfluence on PhotodegradationReferences
Wavelength of Light Absorption of UV light (>290 nm) initiates photolysis. guidechem.com
Halogen Type and Position The C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond. nih.gov
Solvent/Matrix The surrounding medium (water, soil, organic solvents) affects reaction pathways and rates. who.intresearchgate.net
Dissolved Organic Matter (DOM) Can act as a photosensitizer, producing reactive oxygen species that enhance degradation. researchgate.netnih.gov
Inorganic Salts Can decrease the rate of photodegradation in aqueous solutions. guidechem.com

Biodegradation Studies and Microbial Transformation Processes

Biodegradation of halogenated naphthalenes is another significant environmental fate process, though its efficiency is highly dependent on the degree of halogenation and the specific microbial communities present. nih.govepa.gov

Lower chlorinated naphthalenes, such as monochloronaphthalenes, are generally considered to be more readily biodegradable under aerobic conditions by soil and water microorganisms than their more highly chlorinated counterparts. inchem.orgepa.gov Bacteria from the Pseudomonas and Serratia genera have demonstrated the ability to degrade 1-chloronaphthalene, with efficiency increasing after prolonged exposure, suggesting adaptation. The white-rot fungus Phlebia lindtneri has also been shown to metabolize 1-chloronaphthalene and 2-chloronaphthalene (B1664065) into various oxidized products. smolecule.com

The biodegradation of more complex halogenated naphthalenes is less understood. For some halogenated aromatic compounds, microbial transformation can occur via monohydroxylation, which may lead to the formation of persistent hydroxylated metabolites. oup.comosti.gov In general, the addition of halogen atoms to aromatic structures tends to decrease the rate of biodegradation. nih.gov

Under anaerobic conditions, reductive dehalogenation can be a key transformation pathway for halogenated organic compounds. rsc.orgresearchgate.net While specific studies on this compound are limited, research on other halogenated aromatics suggests that bacteria capable of using these compounds as electron acceptors can remove halogen atoms. rsc.orgresearchgate.net However, some studies have shown that certain halogenated aromatic compounds, including naphthalene, were not significantly transformed under denitrifying (anoxic) conditions. nih.gov

The initial steps in the aerobic bacterial degradation of naphthalene often involve the enzyme naphthalene dioxygenase, which converts naphthalene to salicylic (B10762653) acid via a series of intermediates. oup.com The presence and position of halogen substituents can block or alter this pathway. oup.comosti.gov

Table 2: Microbial Genera Involved in Halogenated Naphthalene Biodegradation

Microbial Genus/TypeHalogenated Naphthalene Substrate(s)Transformation ProcessReferences
Pseudomonas 1-chloronaphthaleneAerobic degradation
Serratia 1-chloronaphthaleneAerobic degradation
Phlebia lindtneri (white-rot fungus) 1-chloronaphthalene, 2-chloronaphthaleneAerobic metabolism to oxidized products smolecule.com
Dehalococcoides Various halogenated aromaticsAnaerobic reductive dehalogenation researchgate.net

Persistence and Environmental Distribution Studies (excluding bioaccumulation or human health impact)

The environmental distribution of halogenated naphthalenes is governed by their physical and chemical properties, particularly their lipophilicity and volatility. nih.gov Generally, as the degree of halogenation increases, the tendency to adsorb to soil and sediment also increases. inchem.orgepa.gov

Lower chlorinated naphthalenes are expected to have a moderate tendency to sorb to soil and sediment, while higher chlorinated congeners are likely to show a strong sorption tendency. inchem.org This means that compounds like this compound, with two halogen atoms, would be expected to partition significantly from water to soil and sediment. epa.gov

Halogenated naphthalenes are found in various environmental compartments, including air, water, soil, and sediment. mdpi.com They can be released into the environment from industrial processes, waste incineration, and the use and disposal of commercial products containing them. inchem.orgcanada.ca Polychlorinated naphthalenes (PCNs) have been detected in sediments of major rivers, with concentrations varying based on proximity to urban and industrial areas. mdpi.com The homologue profiles in sediment can sometimes indicate the source of the contamination, such as historical use of technical mixtures like Halowax. mdpi.com

The persistence of halogenated naphthalenes in the environment is a concern. Di- through octa-chlorinated naphthalenes are considered persistent in air, while tri- through hepta-chlorinated naphthalenes are persistent in water, sediment, and soil. pops.int While photodegradation and biodegradation can break down these compounds, these processes can be slow, especially for more highly halogenated congeners and in environments where conditions are not favorable. epa.govcdc.gov

Analytical Methodologies for Tracing this compound and its Degradation Products in Environmental Samples

The detection and quantification of this compound and its degradation products in complex environmental matrices require sophisticated analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective method for this purpose. bohrium.comtandfonline.com

For the analysis of halogenated naphthalenes in environmental samples like soil, sediment, water, and air, a multi-step process is typically required. This includes sample collection, extraction, and clean-up to remove interfering compounds. tandfonline.com

Extraction: Methods like Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction are used to isolate the target compounds from solid samples using organic solvents. tandfonline.com For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. tandfonline.com

Clean-up: The sample extracts are often purified using column chromatography with materials like silica (B1680970) gel or alumina (B75360) to separate the analytes from other co-extracted organic compounds, such as polychlorinated biphenyls (PCBs), which can interfere with the analysis. tandfonline.com

Instrumental Analysis: High-resolution gas chromatography (HRGC) provides the necessary separation of different isomers. mmu.ac.uk Detection is typically achieved with a mass spectrometer, which can operate in various modes. High-resolution mass spectrometry (HRMS) offers high sensitivity and selectivity, making it a gold standard for the analysis of trace levels of these compounds. mmu.ac.uk More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS), using instruments like triple quadrupole mass spectrometers, has also been established as a reliable and sensitive method for the determination of polychlorinated naphthalenes in environmental samples. researchgate.netchrom-china.com Isotope dilution is often used as a quantification technique to improve accuracy by correcting for analyte losses during sample preparation and analysis. researchgate.netchrom-china.com

Identifying unknown degradation products, for which analytical standards may not be available, presents a significant challenge. diva-portal.org High-resolution mass spectrometry is particularly valuable in these cases, as it allows for the determination of the elemental composition of unknown peaks, aiding in their structural elucidation. diva-portal.org

Table 3: Common Analytical Techniques for Halogenated Naphthalenes

Analytical StepTechniquePurposeReferences
Extraction (Solid Samples) Soxhlet, Accelerated Solvent Extraction (ASE)Isolate analytes from soil, sediment, etc. tandfonline.com
Extraction (Water Samples) Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Isolate analytes from aqueous matrices. tandfonline.com
Clean-up Column Chromatography (Silica, Alumina)Remove interfering compounds from the extract. tandfonline.com
Separation High-Resolution Gas Chromatography (HRGC)Separate different isomers and congeners. mmu.ac.uk
Detection & Quantification High-Resolution Mass Spectrometry (HRMS), GC-Tandem MS (GC-MS/MS)Provide sensitive and selective detection and measurement. mmu.ac.ukresearchgate.netchrom-china.com

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-6-chloronaphthalene, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via halogenation of naphthalene derivatives. A typical method involves sequential halogenation:

  • Bromination : React 6-chloronaphthalene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) under controlled temperatures (40–60°C) to ensure regioselectivity at the 1-position .
  • Chlorination : Alternatively, chlorinate 1-bromonaphthalene using Cl₂ or chlorinating agents like SO₂Cl₂, with UV light or radical initiators to target the 6-position .
    Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water). Yield improvements (>70%) are achievable by adjusting catalyst loading (5–10 mol%) and reaction time (4–8 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as a multiplet in δ 7.4–8.2 ppm. Deshielding effects from Br/Cl substituents cause splitting patterns (e.g., doublets for H-2 and H-7) .
    • ¹³C NMR : Halogenated carbons (C-1 and C-6) show distinct shifts: C-Br ~δ 125–130 ppm, C-Cl ~δ 128–135 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 246/248 (Br/Cl isotopic pattern). Fragmentation includes loss of Br (•, m/z 167) and Cl (•, m/z 211) .
  • X-ray Crystallography : Confirms regiochemistry and bond angles (e.g., C-Br bond length ~1.89 Å, C-Cl ~1.73 Å) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Spills : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity observed during the halogenation of naphthalene derivatives like this compound?

  • Mechanistic Analysis : Use DFT calculations to compare activation energies for bromination at competing positions (e.g., 1 vs. 2-position). Electron-donating/withdrawing effects of substituents (Cl at C-6) influence electrophilic aromatic substitution pathways .
  • Experimental Validation : Perform competitive halogenation experiments with isotopic labeling (e.g., deuterated naphthalene) and analyze products via LC-MS .

Q. What strategies are employed to study the electronic effects of bromine and chlorine substituents on the reactivity of this compound in cross-coupling reactions?

  • Hammett Studies : Correlate substituent σₚ values (Br: +0.26, Cl: +0.23) with reaction rates in Suzuki-Miyaura couplings. Br’s higher electronegativity accelerates oxidative addition with Pd catalysts .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in C-Br vs. C-Cl bond cleavage during coupling reactions (e.g., using D-labeled substrates) .

Q. How can computational chemistry methods be applied to predict the thermodynamic stability and reaction pathways of this compound?

  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of possible degradation products (e.g., dehalogenation intermediates) using Gaussian or ORCA software .
  • Reaction Pathways : Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or alkoxides. Solvent effects (e.g., DMF vs. THF) are modeled via COSMO-RS .

Q. What experimental approaches are recommended for investigating the environmental persistence and degradation products of this compound?

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7–9) and analyze products via HPLC-UV/ESI-MS. Common degradation products include hydroxylated and dehalogenated naphthalenes .
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. and monitor degradation rates via GC-ECD. Metabolites (e.g., 6-chloro-1-naphthol) are identified using NMR .

Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR data for this compound in two studies.

  • Resolution :
    • Verify solvent effects (CDCl₃ vs. DMSO-d₆ shifts aromatic protons by ~0.3 ppm).
    • Compare coupling constants (J-values) to distinguish between para/meta substituent effects .
    • Cross-validate with NOESY to confirm spatial proximity of protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.